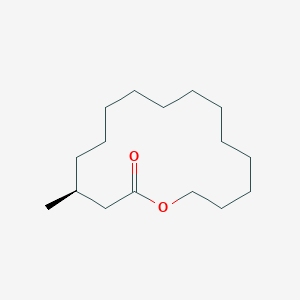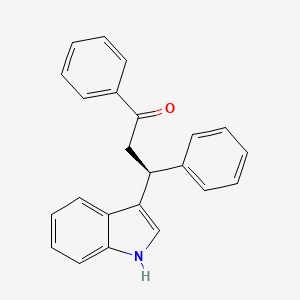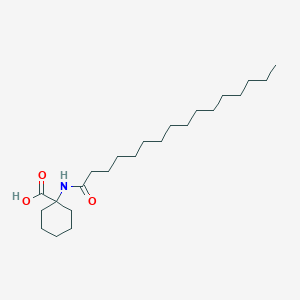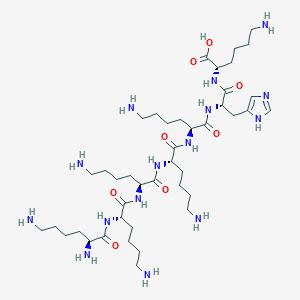![molecular formula C23H32N8 B14186979 1,1'-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} CAS No. 922183-35-5](/img/structure/B14186979.png)
1,1'-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} is a complex organic compound characterized by its unique structure, which includes two diazepane rings connected by a methylene bridge and substituted with phenyldiazenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} typically involves the reaction of 3-aminodiazepane with benzaldehyde under acidic conditions to form the corresponding Schiff base. This intermediate is then subjected to a coupling reaction with diazonium salts derived from aniline to introduce the phenyldiazenyl groups. The final step involves the reduction of the Schiff base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted phenyldiazenyl derivatives.
Applications De Recherche Scientifique
1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} involves its interaction with molecular targets such as enzymes and receptors. The phenyldiazenyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound can intercalate into DNA, disrupting its structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Methylenebis{3-methylpiperidine}: Similar in structure but lacks the phenyldiazenyl groups.
1,1’-Methylenebis{3,5-dimethylpyrazole}: Contains pyrazole rings instead of diazepane rings.
1,1’-Methylenebis{4-hydroxyquinoline}: Features quinoline rings and hydroxyl groups.
Uniqueness
1,1’-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane} is unique due to the presence of both diazepane rings and phenyldiazenyl groups, which confer distinct chemical reactivity and biological activity. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
922183-35-5 |
|---|---|
Formule moléculaire |
C23H32N8 |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
phenyl-[3-[(3-phenyldiazenyl-1,3-diazepan-1-yl)methyl]-1,3-diazepan-1-yl]diazene |
InChI |
InChI=1S/C23H32N8/c1-3-11-22(12-4-1)24-26-30-17-9-7-15-28(20-30)19-29-16-8-10-18-31(21-29)27-25-23-13-5-2-6-14-23/h1-6,11-14H,7-10,15-21H2 |
Clé InChI |
ZXTFVJJDXMTBEW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CN(C1)CN2CCCCN(C2)N=NC3=CC=CC=C3)N=NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14186907.png)







![N-[(4-Methoxyphenyl)methyl]-N'-(4-nitro-1,3-thiazol-2-yl)urea](/img/structure/B14186939.png)
![1,2,3,5-Tetrafluoro-4-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14186943.png)

![Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate](/img/structure/B14186971.png)
![3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14186972.png)
